3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-22-11-4-2-3-5-12(11)23(20,21)16-7-6-10(9-16)17-13(18)8-15-14(17)19/h2-5,10H,6-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDTQSJTGVRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenylsulfonyl group. The final step involves the formation of the imidazolidine-2,4-dione moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione moiety and are used in various medicinal applications
Uniqueness
3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in multiple fields .
Biological Activity
The compound 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C13H16N2O4S
- Molecular Weight: 296.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes, receptors, and cellular pathways. The sulfonyl group and imidazolidine ring are critical for its pharmacological effects.
1. Anticancer Activity
Studies have indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells by activating the mitochondrial pathway and increasing reactive oxygen species (ROS) production.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.02 | Induction of apoptosis |
| MCF-7 (Breast) | 0.15 | ROS generation |
| A549 (Lung) | 0.10 | Mitochondrial dysfunction |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers administered the compound to mice bearing tumors derived from human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups, suggesting strong anticancer properties.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. The study revealed that treatment with the compound led to upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis through the intrinsic pathway.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and a half-life suitable for chronic administration.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | 75% |
| Half-Life | 6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
